molecular formula C22H20N2O4 B3454770 1,1'-(3,3'-dimethyl-4,4'-biphenyldiyl)di(2,5-pyrrolidinedione)

1,1'-(3,3'-dimethyl-4,4'-biphenyldiyl)di(2,5-pyrrolidinedione)

Cat. No. B3454770
M. Wt: 376.4 g/mol
InChI Key: MQRIPZITTAEDJH-UHFFFAOYSA-N
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Description

1,1'-(3,3'-dimethyl-4,4'-biphenyldiyl)di(2,5-pyrrolidinedione), commonly known as DBDPE, is a flame retardant that has been widely used in various applications such as electronic devices, textiles, and plastics. Due to its high thermal stability and effectiveness in reducing the risk of fire, DBDPE has gained significant attention in recent years.

Mechanism of Action

The mechanism of action of DBDPE involves the formation of a char layer on the surface of the material being protected. When exposed to heat or flame, the char layer acts as a barrier, preventing oxygen and heat from reaching the material and reducing the risk of fire.
Biochemical and Physiological Effects:
DBDPE has been shown to have low toxicity to humans and animals. However, studies have shown that it can accumulate in the environment and potentially impact aquatic organisms.

Advantages and Limitations for Lab Experiments

DBDPE has several advantages for lab experiments, including its high thermal stability and effectiveness in reducing the risk of fire. However, its potential environmental impacts and persistence in the environment should be taken into consideration when using DBDPE in lab experiments.

Future Directions

There are several future directions for research on DBDPE. These include:
1. Studying the potential environmental impacts of DBDPE and developing more sustainable flame retardant alternatives.
2. Investigating the potential health impacts of long-term exposure to DBDPE.
3. Developing more efficient synthesis methods for DBDPE.
4. Exploring the potential applications of DBDPE in other industries, such as construction and transportation.
5. Studying the potential impacts of DBDPE on the recycling and disposal of materials treated with the flame retardant.
In conclusion, DBDPE is a widely used flame retardant that has been extensively studied for its effectiveness in reducing the risk of fire. While it has several advantages for lab experiments, its potential environmental impacts and persistence in the environment should be taken into consideration. Future research should focus on developing more sustainable flame retardant alternatives and exploring the potential applications of DBDPE in other industries.

Scientific Research Applications

DBDPE has been extensively studied for its flame retardant properties. It has been shown to be effective in reducing the risk of fire in various applications, such as electronic devices, textiles, and plastics. DBDPE has also been studied for its potential environmental impacts, including its persistence in the environment and potential toxicity to aquatic organisms.

properties

IUPAC Name

1-[4-[4-(2,5-dioxopyrrolidin-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-13-11-15(3-5-17(13)23-19(25)7-8-20(23)26)16-4-6-18(14(2)12-16)24-21(27)9-10-22(24)28/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRIPZITTAEDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3C(=O)CCC3=O)C)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-(3,3'-dimethyl-4,4'-biphenyldiyl)di(2,5-pyrrolidinedione)
Reactant of Route 2
Reactant of Route 2
1,1'-(3,3'-dimethyl-4,4'-biphenyldiyl)di(2,5-pyrrolidinedione)
Reactant of Route 3
1,1'-(3,3'-dimethyl-4,4'-biphenyldiyl)di(2,5-pyrrolidinedione)
Reactant of Route 4
Reactant of Route 4
1,1'-(3,3'-dimethyl-4,4'-biphenyldiyl)di(2,5-pyrrolidinedione)
Reactant of Route 5
1,1'-(3,3'-dimethyl-4,4'-biphenyldiyl)di(2,5-pyrrolidinedione)
Reactant of Route 6
Reactant of Route 6
1,1'-(3,3'-dimethyl-4,4'-biphenyldiyl)di(2,5-pyrrolidinedione)

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